7-Bromo-5-fluoroquinoxaline
Description
Significance of the Quinoxaline (B1680401) Heterocyclic Scaffold in Drug Discovery and Development
The quinoxaline ring system, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a versatile and valuable pharmacophore in medicinal chemistry. researchgate.netijpsjournal.com Its structure is present in numerous biologically active molecules, contributing to their therapeutic effects. researchgate.net Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. researchgate.netresearchgate.nettijer.orgmdpi.com The malleable nature of the quinoxaline core allows for chemical modifications at various positions, enabling chemists to fine-tune the compound's properties for enhanced efficacy and target specificity. nih.gov This structural versatility has made the quinoxaline scaffold a focal point in the design and synthesis of new therapeutic agents for a multitude of diseases. ijpsjournal.comtijer.org
The significance of the quinoxaline moiety is underscored by its presence in drugs that have reached clinical use. For instance, clofazimine, an antitubercular drug, features a quinoxaline core and is used in the treatment of multidrug-resistant tuberculosis. researchgate.net The ability of the quinoxaline structure to interact with various biological targets has fueled ongoing research into its potential for treating a wide range of conditions, from infectious diseases to neurological disorders. ijpsjournal.com
Strategic Incorporation of Halogen Substituents (Bromine and Fluorine) in Bioactive Molecules
The introduction of halogen atoms, particularly fluorine and bromine, into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. discoveryoutsource.comump.edu.pl This approach, often referred to as halogenation, can significantly impact a molecule's potency, selectivity, metabolic stability, and bioavailability. discoveryoutsource.comnih.gov
Fluorine , the most electronegative element, is frequently incorporated to block metabolic oxidation at specific sites, thereby increasing the drug's half-life. nih.govencyclopedia.pub Its small size allows for its introduction without causing significant steric hindrance, and it can alter the acidity (pKa) of nearby functional groups, influencing binding interactions with biological targets. discoveryoutsource.comnih.gov The substitution of hydrogen with fluorine can also enhance a compound's lipophilicity, which can improve its ability to cross cell membranes. encyclopedia.pub
Bromine , while larger than fluorine, offers its own set of advantages. discoveryoutsource.com The introduction of a bromine atom can create specific halogen bonds with target proteins, a type of non-covalent interaction that can enhance binding affinity and selectivity. ump.edu.pl Bromine's size can also introduce beneficial steric effects that influence a drug's conformation and interaction with its target. discoveryoutsource.com Furthermore, bromination can impact a compound's metabolic profile and duration of action. ump.edu.pl
Overview of Research Trajectories for Halogenated Quinoxaline Analogues and the Context for 7-Bromo-5-fluoroquinoxaline
Research into halogenated quinoxaline analogues has been a fruitful area of investigation, leading to the discovery of compounds with potent biological activities. Studies have shown that the position and nature of the halogen substituent on the quinoxaline ring can have a profound impact on the compound's therapeutic potential. For example, the introduction of a halogen at the 6 or 7-position of the quinoxaline ring has been shown to be an effective strategy for developing antimalarial and antileishmanial agents. ijpsjournal.com
The compound This compound itself has been a subject of interest in medicinal chemistry research. Its synthesis and potential applications are being explored, with the bromine and fluorine atoms playing a crucial role in its chemical reactivity and biological activity. The presence of these two different halogens on the quinoxaline scaffold provides a unique opportunity to explore the synergistic effects of their distinct properties.
Research on derivatives of this compound and other halogenated quinoxalines is ongoing, with a focus on developing novel inhibitors for various enzymes and receptors implicated in disease. For instance, the development of triketone-quinoxaline hybrids as potent HPPD inhibitors has demonstrated the utility of this scaffold in agricultural chemistry. hep.com.cn In the context of human health, the exploration of halogenated quinoxalines as anticancer and antimicrobial agents continues to be a significant research trajectory. researchgate.netsmolecule.com The unique electronic and steric properties conferred by the bromine and fluorine atoms in this compound make it a valuable building block for the synthesis of new and potentially more effective therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNUJVQOZMVOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 7 Bromo 5 Fluoroquinoxaline
Nucleophilic Aromatic Substitution Reactions on the Halogenated Quinoxaline (B1680401) Ring
The quinoxaline ring system, containing two nitrogen atoms, is inherently electron-deficient. This property makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically challenging for electron-rich aromatic rings like benzene (B151609). researchgate.netrsc.org The presence of two electron-withdrawing halogen atoms, bromine and fluorine, further activates the ring towards attack by nucleophiles. researchgate.netnih.gov The SNAr mechanism proceeds via a two-step addition-elimination process, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comyoutube.com Subsequent loss of the halide leaving group restores the aromaticity of the ring. youtube.com
Reactivity and Displacement of the Bromine Atom at Position 7 of Quinoxaline
In the context of nucleophilic aromatic substitution, the bromine atom at the C7 position can act as a leaving group. SNAr reactions are greatly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate. youtube.commasterorganicchemistry.com In 7-bromo-5-fluoroquinoxaline, the pyrazine (B50134) ring nitrogens and the fluorine atom collectively reduce the electron density of the entire fused ring system, thereby facilitating nucleophilic attack. While bromine is a competent leaving group, its displacement via SNAr is often competitive with the displacement of fluorine, depending on the reaction conditions and the nature of the attacking nucleophile.
Reactivity and Substitution of the Fluorine Atom at Position 5 of Quinoxaline
Counterintuitively, the fluorine atom at C5 is often a better leaving group than bromine in nucleophilic aromatic substitution reactions. masterorganicchemistry.comchemistrysteps.com This is in stark contrast to SN1 and SN2 reactions where fluoride (B91410) is a poor leaving group. The reason for this enhanced reactivity in SNAr lies in the mechanism's rate-determining step: the initial attack of the nucleophile on the aromatic ring. youtube.com
The high electronegativity of fluorine makes the C5 carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack. youtube.com This effect accelerates the formation of the Meisenheimer complex, which is the slow step of the reaction. youtube.com The subsequent expulsion of the fluoride ion is a fast step that restores aromaticity. Studies on related fluoro-substituted quinoxaline-1,4-di-N-oxides have demonstrated the high propensity of fluorine atoms to be displaced by nucleophiles like methoxide. nih.gov This differential reactivity allows for selective functionalization, where a nucleophile might preferentially displace the fluorine atom over the bromine atom under specific SNAr conditions.
| Property | Fluorine | Bromine |
|---|---|---|
| Electronegativity | High (Accelerates nucleophilic attack) | Moderate |
| Leaving Group Ability (in SNAr) | Excellent (C-F bond cleavage is not rate-determining) masterorganicchemistry.com | Good |
| Typical SNAr Reactivity Order | F > Cl > Br > I chemistrysteps.com |
Metal-Catalyzed Cross-Coupling Reactions for the Functionalization of Halogenated Quinoxalines
Metal-catalyzed cross-coupling reactions represent the most powerful and widely used strategy for the functionalization of this compound. These reactions typically involve a palladium catalyst and demonstrate high selectivity for the C-Br bond over the much stronger C-F bond.
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira)
The bromine atom at the C7 position is an ideal handle for palladium-catalyzed reactions that form new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for creating biaryl compounds by coupling an aryl halide with an organoboron reagent, such as a boronic acid or ester. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com The oxidative addition of the C-Br bond to a Pd(0) complex is much more facile than the oxidative addition of a C-F bond, ensuring that the reaction occurs selectively at the C7 position.
Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. soton.ac.uk Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction is highly selective for the C-Br bond at C7, allowing for the introduction of alkynyl moieties onto the quinoxaline scaffold. researchgate.net These reactions are valued for their compatibility with a wide range of functional groups. soton.ac.uk
| Reaction | Coupling Partner | Typical Catalyst System | Reactive Site on this compound |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | C7-Br |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) soton.ac.uk | C7-Br |
Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O) through Catalytic Reactions
Beyond C-C bonds, the C7-Br bond is also readily functionalized to form carbon-heteroatom bonds.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.org It allows for the formation of C-N bonds by coupling this compound with a wide variety of primary or secondary amines. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.org
Ullmann Condensation: For the formation of C-O bonds, copper-catalyzed Ullmann-type reactions can be employed. These reactions couple the aryl bromide with alcohols or phenols to yield aryl ethers, often requiring higher temperatures than their palladium-catalyzed counterparts.
Other Electrophilic Aromatic Substitution Reactions on the Quinoxaline Core
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are fundamental transformations for many aromatic systems. masterorganicchemistry.com However, the quinoxaline ring is highly deactivated towards electrophilic attack due to the electron-withdrawing nature of its two nitrogen atoms. This deactivation makes EAS reactions on the this compound core challenging, generally requiring harsh reaction conditions. wikipedia.orgstackexchange.com
If an EAS reaction were to occur, it would take place on the benzene portion of the bicyclic system. The directing effects of the existing substituents would guide the position of the incoming electrophile. Both the bromine and fluorine atoms are deactivating but ortho-, para-directing. The strong deactivating effect of the quinoxaline nitrogens would further disfavor substitution. For example, the nitration of unsubstituted quinoxaline has been reported to be a difficult reaction. rsc.org Attempting such a reaction on the already substituted and deactivated this compound would be even more challenging and would likely result in low yields or require highly forcing conditions. researchgate.netyoutube.comyoutube.com
Reductive and Oxidative Transformations Affecting the Quinoxaline Ring System and its Substituents of this compound
The chemical behavior of this compound under reductive and oxidative conditions reveals distinct transformation pathways targeting either the heterocyclic pyrazine ring or the peripheral halogen substituents. These reactions are crucial for the structural modification and functionalization of the quinoxaline core, enabling the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.
Reductive Transformations
Reductive processes involving this compound primarily focus on two main areas: the saturation of the pyrazine ring to form tetrahydroquinoxaline derivatives and the selective removal of the bromine substituent through dehalogenation.
The pyrazine moiety of the quinoxaline system is susceptible to reduction, leading to the formation of the corresponding 1,2,3,4-tetrahydroquinoxaline. This transformation is significant as it converts the planar, aromatic quinoxaline scaffold into a more flexible, three-dimensional structure, which can be advantageous for biological activity.
The reduction of this compound to 7-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline (B12279572) has been documented, with the resulting compound and its hydrochloride salt being commercially available. While specific, detailed experimental procedures for this exact transformation are not extensively published in readily available literature, the synthesis of analogous tetrahydroquinoxalines is commonly achieved through catalytic hydrogenation. Typical conditions for such reductions involve the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), in a suitable solvent like ethanol (B145695) or acetic acid.
Another established method for the reduction of the quinoxaline ring is through transfer hydrogenation. This approach utilizes hydrogen donors like pinacolborane (HBpin) in the presence of a catalyst, offering a metal-free alternative for achieving saturation of the pyrazine ring.
| Transformation | Product | Typical Reagents and Conditions |
|---|---|---|
| Reduction of Pyrazine Ring | 7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline | Catalytic Hydrogenation (H₂, Pd/C or PtO₂) or Transfer Hydrogenation (e.g., HBpin) |
| Reductive Debromination | 5-Fluoroquinoxaline (B1596211) | Iron-based bimetallic systems (e.g., Cu/Fe, Pd/Fe) |
The bromine atom at the 7-position of the quinoxaline ring can be selectively removed under reductive conditions, a process known as reductive dehalogenation. This reaction provides a pathway to synthesize 5-fluoroquinoxaline from this compound. Iron-based bimetallic systems, such as copper/iron (Cu/Fe) and palladium/iron (Pd/Fe), have been shown to be effective for the reductive dehalogenation of brominated aromatic compounds. rsc.org In these systems, iron acts as the reducing agent, while the second metal facilitates the reaction. rsc.org The efficiency of such dehalogenation can be influenced by factors like the bimetallic system used and the reaction conditions. rsc.org
Oxidative Transformations
Oxidative transformations of this compound can lead to the formation of N-oxides or potentially affect the substituents, although the latter is less commonly documented for this specific compound.
The nitrogen atoms of the pyrazine ring in quinoxalines can be oxidized to form N-oxides. The oxidation of quinoxalines can yield the corresponding mono-N-oxide or di-N,N'-oxide, with the latter being known as quinoxaline 1,4-dioxides. nih.gov These N-oxide functionalities significantly alter the electronic properties of the quinoxaline ring, increasing its reactivity towards nucleophilic substitution. nih.gov
Common oxidizing agents for the N-oxidation of quinoxalines include peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. nih.gov A particularly effective method for achieving di-N-oxidation involves the use of a complex of hypofluorous acid with acetonitrile, which has been shown to provide high yields even for quinoxalines with electron-withdrawing substituents. nih.gov The resulting quinoxaline 1,4-dioxides are versatile intermediates for further chemical modifications. nih.gov
| Transformation | Product | Typical Reagents and Conditions |
|---|---|---|
| N-Oxidation | This compound 1-oxide or 1,4-dioxide | Peroxy acids (e.g., m-CPBA), H₂O₂, or HOF·CH₃CN |
The presence of the electron-withdrawing bromo and fluoro substituents on the benzene ring of this compound would likely influence the reactivity of the quinoxaline core towards both reductive and oxidative transformations. These substituents generally decrease the electron density of the aromatic system, which can affect the conditions required for these reactions compared to unsubstituted quinoxaline.
Biological Activity and Pharmacological Potential of Halogenated Quinoxaline Derivatives, with Implications for 7 Bromo 5 Fluoroquinoxaline
Investigation of Antimicrobial Efficacy in Halogenated Quinoxalines
Halogenated quinoxalines have demonstrated considerable efficacy as antimicrobial agents, with research highlighting their activity against a range of bacteria and fungi. nih.govmdpi.comresearchgate.netnih.gov
Antibacterial Spectrum and Mechanisms of Action
Quinoxaline (B1680401) derivatives, particularly the quinoxaline 1,4-di-N-oxides (QdNOs), are recognized for their potent antibacterial properties. plos.orgfrontiersin.org The antibacterial action of QdNOs is linked to their ability to induce an SOS response and oxidative stress in bacteria like Escherichia coli. plos.org These compounds can inhibit DNA synthesis and cause DNA degradation. plos.orgfrontiersin.org The mechanism is believed to involve bacterial reductases that metabolically activate the QdNOs, producing unstable radical intermediates that damage bacterial DNA. plos.orgnih.gov This process is particularly effective under anaerobic conditions. nih.gov The two N-oxide groups are crucial for their antibacterial activity. plos.org
Studies have shown that certain symmetrically disubstituted quinoxalines exhibit significant antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.govnih.gov The presence of halogen substituents on the quinoxaline ring can enhance antibacterial activity. For instance, the introduction of bromo groups has been shown to improve inhibition against certain cancer cells, suggesting a potential for enhanced activity in other biological contexts as well. rsc.org The antibacterial mechanism can also involve compromising the structural integrity of the bacterial cell.
Antifungal Activities of Quinoxaline Analogues
Quinoxaline derivatives have also been identified as promising antifungal agents. rsc.orgrsc.org Various synthesized quinoxaline compounds have shown significant inhibitory activity against a range of plant pathogenic fungi, in some cases exceeding the efficacy of commercial fungicides. rsc.orgrsc.orgmdpi.com For example, certain derivatives have demonstrated potent activity against Rhizoctonia solani, a common plant pathogen. rsc.orgrsc.orgmdpi.com
Some quinoxaline derivatives have also shown broad-spectrum antifungal activity against human pathogens, including various Candida species. nih.govacs.org For instance, 3-hydrazinoquinoxaline-2-thiol (B1673409) was found to be effective against Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov The mechanism of action can involve disruption of the fungal cell morphology. rsc.orgrsc.org The inclusion of a triazole moiety in quinoxaline derivatives has also resulted in compounds with notable antifungal effects against Candida strains. acs.org
Exploration of Anticancer Properties and Cytotoxic Mechanisms of Quinoxaline Derivatives
The quinoxaline scaffold is a prominent platform in the development of novel anticancer agents. nih.govekb.egfarmaceut.org These compounds have demonstrated a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. nih.govnih.gov
In Vitro Cytotoxicity Profiling against Diverse Cancer Cell Lines
Numerous studies have evaluated the in vitro cytotoxicity of quinoxaline derivatives against a panel of human cancer cell lines. These compounds have shown promising activity against cell lines from various cancer types, including colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), lung adenocarcinoma (PC 14), gastric adenocarcinoma (MKN 45), and colon adenocarcinoma (colon 205). nih.govnih.gov
For example, certain quinoxaline derivatives have exhibited potent cytotoxic effects against prostate cancer cells (PC-3) and have shown high selectivity indices compared to normal cells. tandfonline.comnih.gov The introduction of specific substituents, such as a chloro group, can improve the anticancer activity. nih.gov In some cases, quinoxaline derivatives have demonstrated greater efficacy than established anticancer drugs like adriamycin and cis-platin in specific cell lines. nih.gov For instance, Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione was found to be markedly cytotoxic against MKN 45 cells. nih.gov
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound IV (quinoxaline-based derivative) | PC-3 (Prostate) | 2.11 | tandfonline.comnih.gov |
| Compound III (quinoxaline-based derivative) | PC-3 (Prostate) | 4.11 | tandfonline.comnih.gov |
| Compound VIIIc | HCT116 (Colon) | 2.5 | bohrium.com |
| Compound 6 (6-chloroquinoxaline derivative) | MCF-7 (Breast) | 5.11 | ekb.eg |
| Compound 6 (6-chloroquinoxaline derivative) | HCT-116 (Colon) | 6.18 | ekb.eg |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric) | 0.073 | nih.gov |
Modulation of Key Enzymes and Molecular Targets in Cancer Pathways
Quinoxaline derivatives exert their anticancer effects through the modulation of various key enzymes and molecular targets involved in cancer pathways. nih.govekb.eg They are often found to act as protein kinase inhibitors. ekb.eg Many quinoxalines function as selective ATP-competitive inhibitors for a range of kinases, including:
Vascular Endothelial Growth Factor Receptor (VEGFR) nih.govekb.egekb.eg
Platelet-Derived Growth Factor Receptor (PDGFR) nih.govekb.eg
Proto-oncogene tyrosine-protein kinase (Src) nih.govekb.eg
c-Met proto-oncogene (c-Met kinase) nih.govekb.eglookchem.com
Epidermal Growth Factor Receptor (EGFR) nih.gov
Janus kinase receptor (JAK-2) nih.govekb.eg
FMs-related tyrosine kinase 3 (FLT-3) nih.govekb.eg
Cyclin-dependent kinases (CDK1, 2, 4, 6) nih.govekb.eg
By inhibiting these kinases, quinoxaline derivatives can interfere with crucial cellular processes such as cell cycle progression, cell division, and proliferation. nih.gov Some derivatives have also been identified as inhibitors of other important enzymes like topoisomerase II and transglutaminase 2. tandfonline.comnih.govnih.gov For example, the quinoxaline derivative GK13 acts as a competitive inhibitor of transglutaminase 2, which plays a role in pro-survival and anti-apoptotic pathways. nih.gov
Induction of Apoptosis and Inhibition of Cell Proliferation
A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. nih.govtandfonline.comnih.govnih.gov Several studies have demonstrated that these compounds can cause cell cycle arrest, often at the G2/M phase, and lead to an increase in the pre-G1 cell population, which is indicative of apoptosis. nih.govbohrium.com
The induction of apoptosis by quinoxaline derivatives can be mediated through various pathways. For instance, some compounds have been shown to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating anti-apoptotic proteins such as Bcl-2. nih.gov Other quinoxaline-containing peptides have been found to induce apoptosis by modulating autophagy, leading to the disruption of mitochondrial membrane potential and an increase in mitochondrial reactive oxygen species (ROS). rsc.org The antiproliferative effects of these compounds have been observed across a wide range of cancer cell lines, making them attractive candidates for further development as anticancer agents. mdpi.comnih.govnih.govunisi.it
Neuroprotective Effects and Potential Central Nervous System Activities of Quinoxaline Analogues
Quinoxaline derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders due to their demonstrated neuroprotective capabilities. nih.gov Research has highlighted their potential in conditions such as Parkinson's disease (PD) and Alzheimer's disease (AD). researchgate.netindexcopernicus.com
In the context of Parkinson's disease, which is characterized by the loss of dopamine-producing neurons, certain quinoxaline derivatives have shown the ability to protect these neurons. nih.gov For instance, a second-generation quinoxaline compound, designated PAQ (4c), has been identified as a potent neuroprotective agent. nih.govresearchgate.net Studies have shown that it can attenuate neurodegeneration in animal models of PD. nih.gov The mechanism of this neuroprotection is partly attributed to the activation of ryanodine (B192298) receptor channels in the endoplasmic reticulum. nih.govresearchgate.net
Similarly, in models of Alzheimer's disease, novel quinoxaline derivatives have demonstrated significant therapeutic potential. indexcopernicus.com Compounds such as QX-4 and QX-6 were found to enhance the viability of neurons, counteract toxicity induced by β-amyloid plaques, reduce intracellular reactive oxygen species (ROS), and suppress inflammatory cytokines. indexcopernicus.com The inhibitory potencies of various quinoxaline derivatives have also been evaluated at excitatory amino acid (EAA) receptors, which are crucial in neurotransmission. nih.gov These compounds have been shown to act as competitive antagonists at kainate and AMPA receptors and also inhibit currents activated by NMDA, suggesting a broad impact on central nervous system signaling pathways. nih.gov
The potential for these compounds to act on the central nervous system is a key area of research. Some quinoxaline derivatives have been specifically designed and evaluated for anxiolytic properties, indicating their capacity to modulate CNS activity. nih.gov The ability of these molecules to cross the blood-brain barrier is a critical factor, and while some show promise, it remains a subject for further pharmacokinetic studies. nih.gov
Table 1: Investigated Neuroprotective Activities of Select Quinoxaline Analogues This table is interactive. You can sort and filter the data.
| Compound/Class | Disease Model | Observed Effect | Potential Mechanism of Action |
|---|---|---|---|
| PAQ (4c) | Parkinson's Disease | Attenuated neurodegeneration of dopaminergic neurons. nih.gov | Partial activation of endoplasmic reticulum ryanodine receptor channels. nih.govresearchgate.net |
| QX-4, QX-6 | Alzheimer's Disease | Enhanced neuronal viability, blocked Aβ-induced toxicity, reduced ROS, downregulated inflammatory cytokines. indexcopernicus.com | Antioxidant, anti-inflammatory, and cholinesterase-inhibiting activities. indexcopernicus.com |
| General Quinoxalines | Excitotoxicity | Competitive inhibition of kainate and AMPA receptors; inhibition of NMDA receptor-mediated currents. nih.gov | Antagonism at excitatory amino acid (EAA) receptors. nih.gov |
Anti-HIV and Antiviral Activity Observed in Related Fluorinated Quinolone and Quinoxaline Scaffolds
The quinoxaline scaffold and the structurally related quinolone core have been extensively investigated for their antiviral properties, including significant activity against the human immunodeficiency virus (HIV). researchgate.netnih.gov The introduction of fluorine atoms into these structures is often a key strategy for enhancing potency. researchgate.net
Several quinoxaline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial components of combination antiretroviral therapy (cART). conicet.gov.ar The antiviral action of some quinolone derivatives against HIV has been linked to the inhibition of Tat-TAR interaction, a critical step in viral transcription. nih.gov Computational studies, including 3D-QSAR and molecular docking, have been employed to design novel quinoxaline derivatives that target the HIV integrase enzyme. researchgate.netnih.gov These design strategies have led to the synthesis of compounds with significant anti-HIV activity. nih.gov For example, two synthesized quinoxaline derivatives, 7d and 7e, showed promising results against the III-B strain of HIV-1. nih.gov One acyclic quinoxaline nucleoside also demonstrated inhibitory activity against HIV-1. nih.gov
Beyond HIV, fluorinated quinolones have demonstrated a broad spectrum of antiviral activity against various viral pathogens. nih.goveprajournals.com Commercially available fluoroquinolones like ciprofloxacin, ofloxacin, and levofloxacin (B1675101) have shown clinical effectiveness against hepatitis C virus (HCV) and polyomavirus BK. nih.goveprajournals.com Their mode of action is often attributed to the inhibition of microbial type II topoisomerases or viral helicases. nih.gov Some studies suggest that fluoroquinolones may also inhibit the replication of SARS-CoV-2 by binding to its main protease. eprajournals.commdpi.com
Table 2: Antiviral Spectrum of Quinoxaline and Fluoroquinolone Scaffolds This table is interactive. You can sort and filter the data.
| Scaffold | Virus | Target/Mechanism | Example Compounds |
|---|---|---|---|
| Quinoxaline | HIV-1 | Reverse Transcriptase (NNRTI), Integrase. researchgate.netconicet.gov.ar | HBY, HBQ, S-2720. conicet.gov.ar |
| Quinolone | HIV-1 | Inhibition of Tat-TAR interaction. nih.gov | Aryl-piperazinyl-6-amino-quinolones. nih.gov |
| Fluoroquinolone | HCV, Polyomavirus BK | Inhibition of viral replication. nih.goveprajournals.com | Ciprofloxacin, Ofloxacin, Levofloxacin. nih.gov |
| Fluoroquinolone | Vaccinia Virus | Inhibition of topoisomerase activity. eprajournals.com | Ofloxacin, Levofloxacin. eprajournals.com |
| Fluoroquinolone | SARS-CoV-2 | Potential binding to main protease (Mpro). eprajournals.commdpi.com | Ciprofloxacin, Moxifloxacin. eprajournals.com |
Structure-Activity Relationship (SAR) Studies for Halogenated Quinoxalines
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a halogenated quinoxaline, influences its biological activity. nih.govbenthamscience.com These studies provide critical insights for designing more potent and selective therapeutic agents.
The position and nature of halogen substituents on the quinoxaline ring are critical determinants of biological activity. The incorporation of electron-withdrawing groups, such as fluorine and chlorine, can significantly enhance the potency of these compounds. mdpi.comresearchgate.net
Besides halogens, other substituents play a crucial role in defining the bioactivity of quinoxaline derivatives. The introduction of bulky groups at the C-2 and C-3 positions of the quinoxaline ring has been shown to enhance anti-HIV activity. researchgate.net
In the development of anticancer quinoxalines, the presence of an electron-withdrawing nitro (NO2) group at the seventh position was found to decrease activity. mdpi.com Conversely, electron-donating groups on an aromatic ring attached to the second position of the quinoxaline system increased activity. mdpi.com For quinoxaline-based sulfonamides, which have been explored for antimicrobial and neuropharmacological activities, substitutions on the phenylsulfonamide moiety were critical. An ortho-hydroxyl (OH) group increased antibacterial activity, while a methoxy (B1213986) group decreased it. mdpi.com Furthermore, SAR studies on quinoxaline urea (B33335) analogs identified that specific modifications could improve potency and oral bioavailability for potential use in pancreatic cancer therapy. nih.gov These findings underscore the importance of a holistic approach to SAR, considering the interplay of various substituents on the quinoxaline core to optimize therapeutic potential. researchgate.net
Computational and Theoretical Investigations of 7 Bromo 5 Fluoroquinoxaline and Its Analogues
Molecular Docking and Ligand-Protein Interaction Studies for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in identifying potential biological targets for a compound and estimating its binding affinity. While specific molecular docking studies on 7-Bromo-5-fluoroquinoxaline are not extensively documented in publicly available literature, research on analogous halogenated quinoxaline (B1680401) derivatives provides valuable insights into its potential protein interactions and therapeutic applications.
Quinoxaline scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets, particularly protein kinases. researchgate.net For instance, molecular docking studies on various quinoxaline derivatives have identified them as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer-related angiogenesis. ekb.eg Docking simulations of these compounds into the ATP-binding site of VEGFR-2 have revealed crucial interactions, such as hydrogen bonds with key amino acid residues and hydrophobic interactions within the binding pocket. ekb.eg The presence of halogen atoms, like the bromo and fluoro groups in this compound, can significantly influence these interactions, potentially enhancing binding affinity through the formation of halogen bonds or by altering the electronic distribution of the quinoxaline core to favor stronger interactions.
In another study, quinoxaline derivatives were investigated as potential inhibitors of the influenza A non-structural protein 1A (NS1A), which is essential for viral replication. nih.gov Molecular docking revealed that these compounds could disrupt the interaction between NS1A and double-stranded RNA. nih.gov The specific substitutions on the quinoxaline ring were found to be critical for the inhibitory activity. nih.gov
Furthermore, docking studies have been employed to evaluate quinoxaline derivatives as inhibitors of other important protein targets, including β-tubulin and the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov In the case of β-tubulin, the quinoxaline moiety can occupy the colchicine (B1669291) binding site, inducing anticancer effects. nih.gov For EGFR, docking has helped to elucidate the binding modes of quinoxaline-based inhibitors, showing interactions with key residues in the kinase domain. nih.gov
The predicted binding affinities and interaction patterns from such studies on analogous compounds can be compiled to hypothesize the likely targets for this compound.
| Analogous Quinoxaline Derivative | Protein Target | Key Predicted Interactions | Predicted Binding Affinity (kcal/mol) |
| Quinoxaline-based derivatives | VEGFR-2 | Hydrogen bonds, Hydrophobic interactions | -11.93 to -17.11 ekb.eg |
| 2,3,6-substituted quinoxalines | Influenza NS1A | Disruption of dsRNA binding | IC50 in low micromolar range researchgate.net |
| Quinoxaline-triazole hybrids | EGFR | Strong binding to the EGFR active site | Not specified nih.gov |
| Quinoxaline derivatives | β-tubulin | Interaction with the colchicine binding site | Not specified nih.gov |
These findings underscore the importance of the quinoxaline scaffold in designing targeted inhibitors. For this compound, the specific placement of the bromine and fluorine atoms would likely modulate its interaction with these and other potential protein targets, a hypothesis that can be rigorously tested through dedicated molecular docking simulations.
Density Functional Theory (DFT) Calculations for Elucidating Electronic Structure, Reactivity, and Spectroscopic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a valuable tool for understanding the intrinsic properties of molecules like this compound, including its geometry, electronic distribution, reactivity, and spectroscopic signatures.
DFT calculations on related halogenated quinoxaline systems have provided significant insights. For instance, studies on bromo-substituted quinoxalines have shown that the introduction of a bromine atom can influence the electronic properties and enhance biological activity. researchgate.net The electronic structure of fluorene (B118485) derivatives, which share some structural similarities with the aromatic system of quinoxaline, has been successfully investigated using DFT, revealing how substitutions can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net
For this compound, DFT calculations would typically start with geometry optimization to determine the most stable three-dimensional conformation. From this optimized structure, a wealth of electronic properties can be calculated. The HOMO and LUMO energies are of particular interest, as the energy gap between them is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attack.
The molecular electrostatic potential (MEP) surface is another important output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually indicating the regions of positive and negative potential. For this compound, the electronegative nitrogen, fluorine, and bromine atoms are expected to create regions of negative potential, which are potential sites for electrophilic attack and hydrogen bonding.
Reactivity descriptors, such as Fukui functions, can be derived from DFT calculations to provide a more quantitative measure of the local reactivity at different atomic sites within the molecule. These descriptors help in predicting the most probable sites for various chemical reactions.
Furthermore, DFT can be used to predict spectroscopic properties. Time-dependent DFT (TD-DFT) can simulate the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule. acs.org Calculations of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can also be performed and compared with experimental data to confirm the molecular structure. researchgate.net
A hypothetical summary of DFT-derived properties for a halogenated quinoxaline is presented below:
| DFT-Calculated Property | Significance | Predicted Trend for Halogenated Quinoxalines |
| HOMO Energy | Electron-donating ability | Lowered by electron-withdrawing halogens |
| LUMO Energy | Electron-accepting ability | Significantly lowered by halogens |
| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | Generally reduced by halogenation |
| Molecular Electrostatic Potential | Reactive sites, intermolecular interactions | Negative potential near N, F, and Br atoms |
| Fukui Functions | Local reactivity | Identifies specific atoms prone to nucleophilic/electrophilic attack |
| Predicted UV-Vis λmax | Electronic transitions | Red-shifted with increased conjugation or specific substitutions |
| Predicted 13C NMR Shifts | Chemical environment of carbon atoms | Downfield shifts for carbons attached to electronegative halogens |
| Predicted IR Frequencies | Vibrational modes | Characteristic C-Br and C-F stretching frequencies |
These computational predictions are invaluable for rationalizing the observed properties of this compound and for guiding the design of new derivatives with tailored electronic and reactive characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting and Optimizing Biological Activities of Halogenated Quinoxalines
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are crucial for predicting the activity of novel compounds and for optimizing lead structures in drug discovery. For halogenated quinoxalines, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects.
Both 2D- and 3D-QSAR models have been developed for various classes of quinoxaline derivatives. 2D-QSAR models use descriptors that can be calculated from the 2D representation of a molecule, such as topological and electrostatic descriptors. nih.gov For instance, a 2D-QSAR study on quinoxaline derivatives with anti-tubercular activity identified the importance of such descriptors in determining their potency. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D structure of the molecules and their interaction fields (steric, electrostatic, hydrophobic, etc.). These methods generate 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish biological activity. A 3D-QSAR study on 6H-indolo[2,3-b]quinoxaline derivatives suggested that incorporating cyclic substituents or primary carbon atoms could increase cytotoxic potency. researchgate.net
For halogenated compounds, the specific properties of the halogens (e.g., size, electronegativity, ability to form halogen bonds) are often important descriptors in QSAR models. sciepub.com In a QSAR study of halogenated dienones as MAO-B inhibitors, descriptors related to the interatomic distances between halogen substituents were found to be significant. researchgate.net
A typical QSAR study on halogenated quinoxalines would involve the following steps:
Data Set Selection: A series of halogenated quinoxaline analogues with experimentally determined biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometric, electronic, hydrophobic) are calculated for each molecule in the dataset.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
The resulting QSAR models can then be used to predict the activity of new, unsynthesized compounds like this compound and to guide the design of more potent analogues.
| QSAR Model Type | Key Descriptors for Halogenated Heterocycles | Predicted Influence on Biological Activity |
| 2D-QSAR | Topological indices, Electrostatic parameters, Constitutional descriptors (e.g., number of rings) | Correlation with anti-tubercular and anticancer activities nih.govnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrophobic fields, Hydrogen bond donor/acceptor fields | Identification of favorable and unfavorable substitution patterns for enhanced potency researchgate.netnih.gov |
| Pharmacophore Modeling | Hydrogen bond donors/acceptors, Aromatic rings, Hydrophobic features | Defines the essential 3D arrangement of features for biological activity researchgate.net |
These QSAR studies provide a systematic framework for understanding the structure-activity landscape of halogenated quinoxalines and for the rational design of new derivatives with optimized biological profiles.
Future Research Directions and Therapeutic Implications for 7 Bromo 5 Fluoroquinoxaline
Development of Novel and Efficient Synthetic Routes for 7-Bromo-5-fluoroquinoxaline for Scalable Production
The synthesis of quinoxaline (B1680401) derivatives has traditionally involved the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines. ijirt.org However, these methods often rely on hazardous solvents and energy-intensive processes, prompting the shift towards more sustainable and efficient "green chemistry" approaches. ijirt.orgekb.egbenthamdirect.com Future research in this area is focused on developing scalable, environmentally benign, and cost-effective synthetic protocols for this compound.
Key areas of development include:
One-Pot Synthesis: One-pot reactions, where reactants undergo successive chemical transformations in a single reactor, are highly desirable for their efficiency. researchgate.net For halogenated quinoxalines, a one-pot approach could involve the in-situ generation of the dicarbonyl intermediate from an α-haloketone, which is then immediately condensed with the appropriate diamine. researchgate.net This minimizes intermediate separation steps, saving time and resources. smolecule.com Iron-catalyzed one-pot synthesis from 2-nitroanilines and vicinal diols represents another promising transfer hydrogenative condensation process. nih.gov
Green Catalysts and Solvents: The use of biodegradable and reusable catalysts, such as cellulose (B213188) sulfuric acid, is a key aspect of green synthesis. academie-sciences.frresearchgate.net These catalysts can be employed in environmentally friendly solvents like water or ethanol (B145695), significantly reducing the ecological impact of the synthesis. ijirt.orgacademie-sciences.fr Research is ongoing to explore various green catalysts, including nanocatalysts, polymers, and non-toxic metal catalysts, to improve yields and reaction conditions. benthamdirect.com
Energy-Efficient Techniques: Microwave and ultrasonic irradiation are being explored as alternatives to conventional heating methods. ijirt.orgbenthamdirect.com These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption, making the synthesis more scalable and economical.
Table 1: Comparison of Synthetic Strategies for Quinoxaline Derivatives
| Synthesis Strategy | Key Features | Advantages | Potential for Scalability | Citations |
| Traditional Condensation | Condensation of 1,2-dicarbonyls and o-phenylenediamines. | Well-established, versatile. | Moderate; can be limited by harsh conditions and waste. | ijirt.org |
| One-Pot Synthesis | Tandem oxidation-condensation or transfer hydrogenation. | High efficiency, reduced waste, time-saving. | High; simplifies the manufacturing process. | researchgate.netnih.gov |
| Green Catalysis | Use of reusable/biodegradable catalysts (e.g., cellulose sulfuric acid). | Environmentally friendly, cost-effective, recyclable catalyst. | High; aligns with sustainable manufacturing principles. | academie-sciences.frresearchgate.net |
| Microwave/Ultrasound | Use of alternative energy sources. | Faster reactions, higher yields, lower energy consumption. | Good; requires specialized equipment but can be very efficient. | ijirt.orgbenthamdirect.com |
Rational Drug Design and Optimization of this compound as a Scaffold for Next-Generation Therapeutics
The this compound scaffold is a promising starting point for rational drug design, a strategy that uses the three-dimensional structure of biological targets to design and optimize new drugs. nih.gov The presence of halogen atoms offers unique opportunities for modulating the compound's electronic properties and its interactions with biological targets. smolecule.com
Future research in this domain will likely focus on:
Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how modifications to the quinoxaline core affect its biological activity. nih.govcardiff.ac.uk By systematically altering the substituents on the this compound scaffold, researchers can identify key structural features required for potency and selectivity against specific targets, such as protein kinases or enzymes involved in disease pathways. ekb.egnih.gov For instance, studies on similar quinoxaline derivatives have shown that the position and nature of halogen substituents can significantly impact their anti-schistosomal and antiplasmodial activities. cardiff.ac.uknih.gov
Pharmacophore Modeling and Virtual Screening: Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. tandfonline.commdpi.comadvion.com This model can then be used to virtually screen large compound libraries to identify new derivatives of this compound with a high probability of being active. nih.gov This computational approach accelerates the discovery of lead compounds. tandfonline.comadvion.com For example, a five-point pharmacophore hypothesis (AADRR) was successfully used to guide the design of quinoxaline-based aldose reductase 2 (ALR2) inhibitors. tandfonline.com
Optimization of Physicochemical Properties: The fluorine atom in this compound can be strategically used to improve metabolic stability and membrane permeability, while the bromine atom provides a site for further chemical modification through cross-coupling reactions. smolecule.comsemanticscholar.org This allows for the fine-tuning of the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for developing a successful drug candidate.
Advanced In Vitro and In Vivo Efficacy Testing for Specific Disease Indications
Derivatives of the quinoxaline scaffold have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-parasitic effects. rsc.orgmdpi.com Future research will involve rigorous preclinical testing of novel this compound derivatives to validate their therapeutic potential.
Key research activities will include:
In Vitro Efficacy Screening: Novel derivatives will be tested against a panel of cancer cell lines and microbial strains to determine their potency and selectivity. nih.govpensoft.netresearchgate.net For example, quinoxaline derivatives have shown promising activity against various cancer cell lines, including prostate (PC-3), liver (HepG2), and breast (MCF-7) cancer cells, with some compounds inducing apoptosis and inhibiting key enzymes like topoisomerase II. tandfonline.comnih.gov The inhibitory concentration (IC50) values obtained from these assays are critical for identifying the most promising candidates for further development. tandfonline.com
Mechanism of Action Studies: Elucidating how these compounds exert their biological effects is a crucial step. This may involve investigating their ability to inhibit specific enzymes, such as VEGFR-2 in cancer or DNA gyrase in bacteria, or to modulate cellular signaling pathways. ekb.egnih.gov For example, some quinoxaline-based compounds have been shown to inhibit tumor growth by targeting the epidermal growth factor receptor (EGFR). mdpi.com
In Vivo Efficacy in Animal Models: The most promising compounds from in vitro studies will be advanced to in vivo testing in animal models of disease. nih.govmdpi.comnih.govasm.org These studies are essential to evaluate the compound's efficacy, pharmacokinetics, and tolerability in a living organism. For instance, a quinoxaline derivative showed significant reduction in tumor volume in a mouse xenograft model for lung cancer. mdpi.com Similarly, a quinoxaline-2-carboxylate 1,4-dioxide derivative was effective in reducing bacterial counts in a mouse model of tuberculosis. nih.govasm.org
Table 2: Reported In Vitro and In Vivo Activity of Selected Quinoxaline Derivatives
| Compound Type | Disease/Target | Model | Key Findings | Citations |
| Quinoxaline-based derivative (IV) | Prostate Cancer (Topo II inhibitor) | PC-3 cells; Ehrlich solid tumor model (in vivo) | IC50 of 2.11 µM; induced apoptosis; significantly reduced tumor volume. | tandfonline.comnih.gov |
| Imidazo[1,2-a]quinoxaline (6b) | Non-Small Cell Lung Cancer (EGFR inhibitor) | A549 cells; Xenograft model in nude mice (in vivo) | IC50 of 211.22 nM; significantly suppressed tumor volume at 30 mg/kg. | mdpi.com |
| Quinoxaline derivative (VIIIc) | Colon Carcinoma (Apoptosis inducer) | HCT116 cells | Potent anticancer activity; induced cell cycle arrest at G2/M phase. | nih.gov |
| Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide | Tuberculosis | Mouse model (in vivo) | Active in reducing CFU counts in lungs and spleens. | nih.govasm.org |
| Quinoxaline-containing compound (22) | Schistosomiasis | S. mansoni lifecycle stages (in vitro) | EC50 of 84.7 nM on adult worms. | cardiff.ac.uk |
Exploration of this compound as a Versatile Building Block in Complex Chemical Synthesis
Beyond its direct therapeutic potential, this compound serves as a valuable and versatile building block for the synthesis of more complex molecules in medicinal chemistry and materials science. bldpharm.comsmolecule.comasianpubs.org The distinct reactivity of its halogen substituents makes it an attractive intermediate for creating diverse chemical libraries.
Future applications in this area include:
Cross-Coupling Reactions: The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions. semanticscholar.org This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the construction of complex molecular architectures. semanticscholar.orgsmolecule.com
Nucleophilic Aromatic Substitution: The halogen atoms on the quinoxaline ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups, such as amines and ethers. smolecule.com This is a key strategy for modifying the scaffold and exploring new chemical space.
Synthesis of Fused Heterocyclic Systems: The quinoxaline core can be used as a foundation for constructing more elaborate fused heterocyclic systems. These larger, more complex molecules often exhibit unique biological properties and are of interest in both drug discovery and materials science. chemenu.com
Q & A
Q. How can crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound crystals?
- Methodological Answer : Single-crystal X-ray diffraction resolves halogen bonding (C-Br⋯N) and π-π stacking. Hirshfeld surfaces quantify interaction contributions (e.g., H-bonding vs. van der Waals). Compare packing motifs with related quinoxalines to design co-crystals for enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
